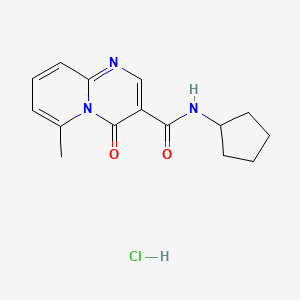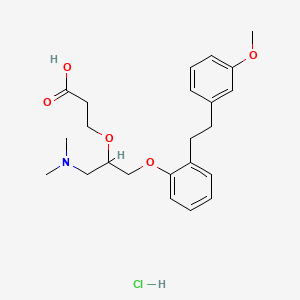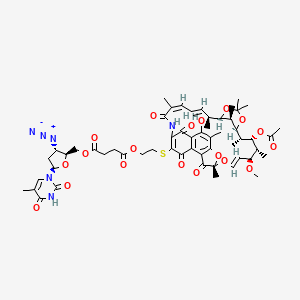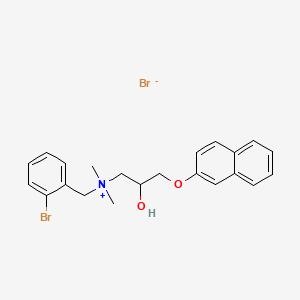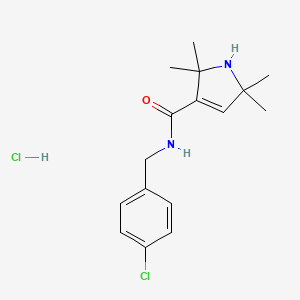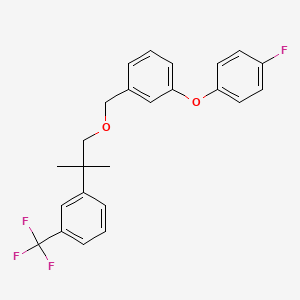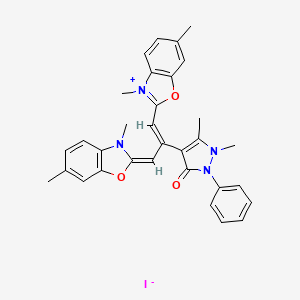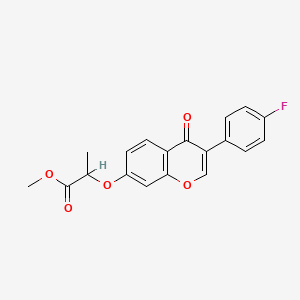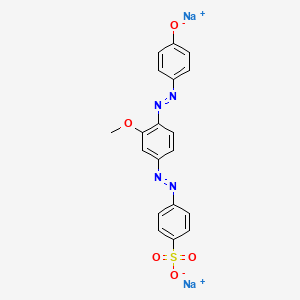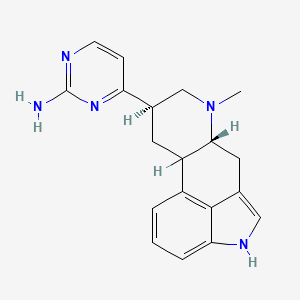
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms, fused to an ergoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrimidine ring, followed by its attachment to the ergoline structure. The pyrimidine ring can be synthesized through a series of reactions involving acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates . These reactions include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate reagents, solvents, and catalysts to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions, can be employed . Additionally, the use of environmentally benign organoboron reagents can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents on the pyrimidine ring or the ergoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield methylsulfonyl derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. In the case of its neuroprotective and anti-inflammatory properties, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that it can modulate cellular processes and signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and are known for their anticancer properties.
5-Amino-pyrazoles: These compounds are potent reagents in organic and medicinal chemistry, with applications in drug development.
Uniqueness
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is unique due to its specific ergoline structure fused with a pyrimidine ring. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
116979-35-2 |
|---|---|
Molekularformel |
C19H21N5 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21N5/c1-24-10-12(15-5-6-21-19(20)23-15)7-14-13-3-2-4-16-18(13)11(9-22-16)8-17(14)24/h2-6,9,12,14,17,22H,7-8,10H2,1H3,(H2,20,21,23)/t12-,14?,17-/m1/s1 |
InChI-Schlüssel |
CSPLHNLVWWQLIF-ZYFOBHMOSA-N |
Isomerische SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N |
Kanonische SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


